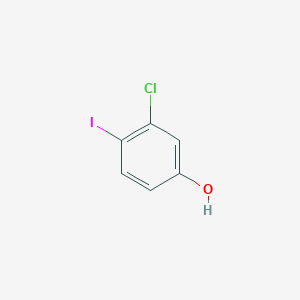

3-Chloro-4-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBGHLUZOSSRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855403-42-8 | |

| Record name | 3-chloro-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-iodophenol molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-4-iodophenol: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

Halogenated phenols are a cornerstone of modern synthetic chemistry, serving as highly versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific placement of different halogen atoms on a phenol scaffold imparts unique physicochemical properties and provides multiple handles for synthetic diversification. This compound is a prime example of such a scaffold, combining the electronic influence of a chloro group with the synthetic versatility of an iodo group. The presence of chlorine, a key element in over 88% of pharmaceuticals in the United States, often enhances the biological activity and metabolic stability of molecules[1]. Simultaneously, the carbon-iodine bond is exceptionally well-suited for a variety of metal-catalyzed cross-coupling reactions, making it an invaluable tool for medicinal chemists.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its core physicochemical properties, explore robust synthetic methodologies with mechanistic insights, discuss its applications as a strategic building block in drug discovery, and outline critical safety and handling protocols. The objective is to equip the reader with the expert knowledge required to effectively and safely utilize this compound in a research and development setting.

Part 1: Physicochemical Properties and Characterization

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its identity and purity are confirmed through a combination of physical constants and spectroscopic methods.[2]

Key Properties Summary

A compilation of essential data for this compound is presented below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClIO | [2][3][4] |

| Molecular Weight | 254.45 g/mol | [3][4][5] |

| CAS Number | 855403-42-8 | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 40-43 °C | [4][6] |

| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [4] |

| Density | 2.087 ± 0.1 g/cm³ (Predicted) | [4] |

| InChI Key | DIBGHLUZOSSRIT-UHFFFAOYSA-N | [2] |

| SMILES | Oc1ccc(I)c(Cl)c1 | [3] |

Structural Analysis

The structure of this compound is foundational to its reactivity. The hydroxyl (-OH) group is a strongly activating, ortho-para directing group for electrophilic aromatic substitution. The chlorine atom at the meta position relative to the hydroxyl group is deactivating but ortho-para directing in its own right. The iodine atom is the least electronegative of the halogens present and offers a prime site for subsequent functionalization.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthonix, Inc > 855403-42-8 | this compound [synthonix.com]

- 4. This compound CAS#: 855403-42-8 [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

3-Chloro-4-iodophenol structural information

An In-depth Technical Guide to 3-Chloro-4-iodophenol: Structural Characteristics, Synthesis, and Applications

Abstract

This compound is a dihalogenated aromatic compound of significant interest to the chemical research and drug development sectors. As a functionalized phenol, it serves as a versatile synthetic building block, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of its structural and physicochemical properties, outlines a plausible synthetic pathway with detailed protocols, explores its chemical reactivity, and discusses its applications, particularly in the realm of medicinal chemistry. The document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this valuable intermediate.

Chemical Identity and Physicochemical Properties

The unique substitution pattern of this compound—featuring a hydroxyl group, a chlorine atom, and an iodine atom on a benzene ring—governs its physical properties and chemical behavior. The hydroxyl group acts as a powerful hydrogen bond donor and a strongly activating ortho-, para-director in electrophilic aromatic substitution, while the halogens exert a deactivating, electron-withdrawing inductive effect and an ortho-, para-directing resonance effect.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 855403-42-8 | [1][2][3] |

| Molecular Formula | C₆H₄ClIO | [1][2][4] |

| Molecular Weight | 254.45 g/mol | [2][5] |

| IUPAC Name | This compound | [3] |

| SMILES | OC1=CC=C(I)C(Cl)=C1 | [3][6] |

| InChI | InChI=1S/C6H4ClIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | [1][4] |

| InChIKey | DIBGHLUZOSSRIT-UHFFFAOYSA-N |[1][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | [1] |

| Melting Point | 40 °C | [2] |

| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [2][7] |

| Density | 2.087 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | Commonly available at ≥97% |[1][3][5] |

Spectroscopic Profile

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific experimental data is often proprietary to suppliers, the expected spectral characteristics can be reliably predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm). The proton ortho to the hydroxyl group will likely appear as a doublet, the proton between the two halogens as a doublet of doublets, and the proton ortho to the iodine as a doublet. The phenolic proton will present as a broad singlet, the position of which is highly dependent on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six unique signals are expected for the aromatic carbons. The carbon atom bonded to the hydroxyl group will be the most deshielded (highest ppm), while the carbons bonded to iodine and chlorine will also exhibit significant shifts.

-

IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. A broad absorption band around 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the phenol. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. Strong C-O stretching is expected around 1200 cm⁻¹. The C-Cl and C-I stretching vibrations occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.

-

MS (Mass Spectrometry): The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at m/z 254 (for ³⁵Cl) and 256 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, which is a definitive signature for a monochlorinated compound.[8] Fragmentation would likely involve the loss of iodine (I•) and carbon monoxide (CO).

Synthesis and Purification

While several synthetic routes are possible, a common and effective strategy for preparing this compound is the regioselective iodination of 3-chlorophenol. The strong ortho-, para-directing influence of the hydroxyl group preferentially directs the bulky iodine electrophile to the less sterically hindered para position.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 855403-42-8 [m.chemicalbook.com]

- 3. This compound 97% | CAS: 855403-42-8 | AChemBlock [achemblock.com]

- 4. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]

- 5. 3-Chloro-4-iodo phenol - CAS:855403-42-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. 855403-42-8|this compound|BLD Pharm [bldpharm.com]

- 7. 3-氯-4-碘苯酚_密度_沸点_分子量_CAS号【855403-42-8】_化源网 [chemsrc.com]

- 8. Phenol, 3,4-dichloro- [webbook.nist.gov]

Spectroscopic Interrogation of 3-Chloro-4-iodophenol: A Guide for Researchers

Introduction: The Structural Significance of 3-Chloro-4-iodophenol

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry and drug development. Its disubstituted phenolic ring provides a versatile scaffold for the synthesis of more complex molecules, leveraging the distinct reactivity of the chloro and iodo substituents. The hydroxyl group further adds to its functionality, making it a valuable building block in the creation of novel pharmaceutical agents and other high-value chemical entities.

Accurate structural elucidation is the bedrock of chemical research and development. For a molecule like this compound, a comprehensive spectroscopic analysis is non-negotiable. This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights provided herein are designed to empower researchers in confirming the identity, purity, and structural integrity of this compound in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to reveal the distinct electronic environments of the three protons on the aromatic ring and the single hydroxyl proton. The electron-withdrawing effects of the halogen substituents and the electron-donating nature of the hydroxyl group will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-2 | 7.55 | d | 2.3 |

| H-5 | 6.81 | dd | 8.5, 2.3 |

| H-6 | 7.72 | d | 8.5 |

| -OH | 5.3 (broad) | s | - |

Interpretation and Causality:

-

H-6: This proton is ortho to the iodine atom and meta to the chlorine atom. The strong deshielding effect of the adjacent iodine atom results in the most downfield chemical shift. It appears as a doublet due to coupling with H-5.

-

H-2: This proton is ortho to the hydroxyl group and meta to the iodine atom. It experiences less deshielding compared to H-6 and appears as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the chlorine atom and meta to the hydroxyl and iodine groups. It is the most shielded of the aromatic protons and appears as a doublet of doublets due to coupling with both H-2 and H-6.

-

-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature, which influence hydrogen bonding. It typically appears as a broad singlet and its signal can be exchanged with D₂O.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments. Due to the lack of symmetry in this compound, six distinct signals are expected for the aromatic carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-OH) | 151.3 |

| C-2 | 117.8 |

| C-3 (-Cl) | 131.5 |

| C-4 (-I) | 90.1 |

| C-5 | 112.9 |

| C-6 | 139.4 |

Interpretation and Causality:

-

C-1: The carbon atom attached to the hydroxyl group (ipso-carbon) is significantly deshielded due to the electronegativity of the oxygen atom, resulting in a downfield chemical shift.[2]

-

C-4: The carbon atom bonded to the iodine atom exhibits a lower chemical shift due to the "heavy atom effect" of iodine.

-

C-3: The carbon bearing the chlorine atom is deshielded by the electronegative chlorine.

-

C-6, C-2, C-5: The remaining aromatic carbons show distinct chemical shifts based on their proximity to the various substituents. The carbon ortho to the iodine (C-6) is the most deshielded among these three.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, 30° pulse angle, 2-second relaxation delay.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, 45° pulse angle, 2-second relaxation delay.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Visualization of NMR Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting the Molecule

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3550-3200 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1585 | Aromatic C=C stretch | Medium |

| 1500-1400 | Aromatic C=C stretch | Medium-Strong |

| ~1220 | C-O stretch (phenolic) | Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

| Below 600 | C-Cl and C-I stretches | Medium-Strong |

Interpretation and Causality:

-

O-H Stretch: The broad absorption in the 3550-3200 cm⁻¹ region is a hallmark of the hydroxyl group involved in intermolecular hydrogen bonding.[3]

-

Aromatic C-H Stretch: The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[3]

-

Aromatic C=C Stretches: The bands in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[3]

-

C-O Stretch: The strong absorption around 1220 cm⁻¹ is characteristic of the C-O stretching vibration in phenols.[4]

-

C-H Out-of-plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[3]

-

C-Halogen Stretches: The vibrations corresponding to the C-Cl and C-I bonds are expected at lower wavenumbers, typically below 600 cm⁻¹.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Visualization of FT-IR Workflow

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Ion | Interpretation |

| 254/256 | [M]⁺ | Molecular ion peak (with isotopic peak for ³⁷Cl) |

| 127 | [I]⁺ | Iodine cation |

| 127 | [M-I]⁺ | Loss of iodine radical |

| 219 | [M-Cl]⁺ | Loss of chlorine radical |

| 92 | [M-I-Cl]⁺ | Loss of both halogen radicals |

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 254, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. A smaller peak at m/z 256, with an intensity of approximately one-third of the M⁺ peak, will be observed due to the natural abundance of the ³⁷Cl isotope. This M/M+2 pattern is a characteristic signature for a molecule containing one chlorine atom.[5]

-

Fragmentation: Under electron ionization, the molecular ion can fragment. The C-I bond is weaker than the C-Cl and C-O bonds, so a prominent fragment corresponding to the loss of an iodine radical (m/z 127) is expected. The observation of a fragment at m/z 127 corresponding to I⁺ is also likely. Other fragments resulting from the loss of a chlorine radical or both halogens can also be observed.

Experimental Protocol for GC-MS Data Acquisition

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

-

-

GC-MS System:

-

Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

-

Gas Chromatography Method:

-

Injector: Splitless injection at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Visualization of GC-MS Workflow

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to 3-Chloro-4-iodophenol: Properties, Synthesis, and Applications in Modern Research

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-iodophenol, a halogenated aromatic compound of significant interest to the chemical and pharmaceutical sciences. The document details its physicochemical properties, spectral characteristics, and plausible synthetic routes. Furthermore, it explores the compound's reactivity and its emerging role as a versatile building block in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. Safety and handling protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and organic synthesis.

Introduction: The Significance of Halogenated Phenols

Halogenated phenols represent a privileged class of scaffolds in medicinal chemistry and organic synthesis. The introduction of halogen atoms onto a phenol ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Chlorine and iodine, in particular, offer unique reactivity, serving as synthetic handles for a variety of cross-coupling reactions that enable the construction of complex molecular architectures.

This compound (Figure 1) is an exemplar of this class of compounds, possessing a distinct substitution pattern that makes it a valuable intermediate. The presence of a chloro group, an iodo group, and a phenolic hydroxyl group on the same aromatic ring provides multiple sites for chemical modification. This trifunctional nature allows for orthogonal chemical strategies, making it a highly sought-after building block for the synthesis of targeted libraries of bioactive molecules. Its utility is particularly evident in the development of kinase inhibitors, where precise molecular recognition is paramount.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 855403-42-8 | [1][2][3] |

| Molecular Formula | C₆H₄ClIO | [2][3][4] |

| Molecular Weight | 254.45 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 40 °C | [1] |

| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [1] |

| pKa | 8.39 ± 0.18 (Predicted) | [1] |

| XlogP (Predicted) | 2.8 | [5] |

The melting point of 40 °C indicates that this compound is a solid at room temperature, which simplifies handling and storage. The predicted pKa of 8.39 is characteristic of a weakly acidic phenol, influenced by the electron-withdrawing effects of the halogen substituents.

Solubility Profile

Based on analogous compounds such as 4-chlorophenol, this compound is expected to be:

-

Slightly soluble in water.

-

Soluble in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][7]

-

Soluble in less polar solvents like dichloromethane (DCM), chloroform, and ethyl acetate.

For applications requiring precise concentration control, it is imperative to determine the solubility experimentally. A recommended protocol for this is provided below.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines the isothermal equilibrium method, a robust technique for determining the solubility of a solid in a liquid solvent.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (≥97% purity)

-

Analytical grade solvent of interest

-

Calibrated analytical balance

-

Constant temperature orbital shaker or water bath

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other compatible material)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation. b. Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: a. After equilibration, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. c. Immediately filter the aliquot through a syringe filter into a volumetric flask.

-

Analysis: a. Dilute the filtered solution to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis). b. Analyze the sample to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

-

Calculation: a. Calculate the original concentration in the saturated solution, accounting for any dilutions. b. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Spectral Data and Characterization

While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the hydroxyl, chloro, and iodo substituents.

-

H-2: Expected to be a doublet, downfield due to the deshielding effect of the adjacent iodine.

-

H-5: Expected to be a doublet of doublets, coupled to both H-2 and H-6.

-

H-6: Expected to be a doublet, coupled to H-5.

-

-OH: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The carbon attached to the iodine (C-4) will be significantly shielded due to the "heavy atom effect".

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-O stretch: A strong band around 1200-1260 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

-

C-I stretch: A band at lower wavenumbers, generally below 600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 254. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Key fragmentation pathways would likely involve the loss of iodine and/or chlorine atoms, and potentially the elimination of CO.

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A plausible and efficient method involves the electrophilic iodination of 3-chlorophenol.

Synthetic Protocol: Iodination of 3-Chlorophenol

This protocol is adapted from a general method for the iodination of phenolic compounds.[8]

Reaction Scheme:

Materials:

-

3-Chlorophenol

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH)

-

Trichloroisocyanuric acid (TCCA)

-

Methanol

-

Hydrochloric acid (HCl), dilute

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorophenol (1 equivalent) in methanol.

-

Base and Iodide Addition: Add potassium iodide (1.1 equivalents) and sodium hydroxide (1.1 equivalents) to the solution. Stir at 0 °C for 15 minutes.

-

Iodinating Agent Addition: Slowly add a solution of trichloroisocyanuric acid (0.4 equivalents) in methanol dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: a. Quench the reaction by adding water. b. Acidify the mixture to pH ~4 with dilute HCl. c. Extract the product with ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The phenolic hydroxyl group can undergo O-alkylation or O-acylation. The aromatic ring is activated towards further electrophilic substitution, although the positions are directed by the existing substituents. Most importantly, the carbon-iodine bond is highly susceptible to forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.

Key Reactions

-

Suzuki Coupling: The reaction of the C-I bond with boronic acids or esters in the presence of a palladium catalyst is a powerful method for introducing aryl or vinyl groups.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to substituted alkynylphenols.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted anilines.

These reactions make this compound an excellent building block for creating diverse molecular libraries for high-throughput screening.

Application as a Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The this compound scaffold can be elaborated into structures that mimic the hinge-binding motifs of known kinase inhibitors. For instance, the iodophenyl group can be used as a synthetic handle to introduce larger, hydrophobic groups that occupy the hydrophobic pocket of the kinase active site, thereby increasing potency and selectivity.[9]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory fume hood.

Table 2: GHS Hazard Information

| Hazard Class | GHS Code | Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if dusts are generated.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

References

-

Royal Society of Chemistry. Electronic Supplementary Material. [Link]

-

Royal Society of Chemistry. Supporting information for. [Link]

-

Pérez-Villanueva, M., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Hermann, G. J., et al. (2008). An Efficient Synthetic Route to Novel 3-Alkyl- and 3-Aryl-4-iodophenols. Synthesis, 2008(2), 221-224. [Link]

- Google Patents. CN101318881A - Method for preparing iodo-phenol compound.

-

NIST. Phenol, 3-chloro- - Mass spectrum (electron ionization). [Link]

-

Radboud Repository. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. [Link]

-

NIST. Phenol, 3-chloro- - Infrared Spectrum. [Link]

-

PubChemLite. This compound (C6H4ClIO). [Link]

-

Waseda University. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Doc Brown's Chemistry. INFRARED SPECTROSCOPY INDEX. [Link]

-

Synthonix. This compound - [C42362]. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). [Link]

-

NIST. Phenol, 4-chloro- - IR Spectrum. [Link]

-

Phys.org. Chemists find new way of creating the building blocks of many drugs. [Link]

-

PubMed. Design and Synthesis of a Screening Library Using the Natural Product Scaffold 3-Chloro-4-hydroxyphenylacetic Acid. [Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

Wikipedia. 4-Iodophenol. [Link]

-

PubChem. 3-Iodophenol. [Link]

-

Solubility of Things. 4-Chlorophenol. [Link]

-

NCBI. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. [Link]

-

NIST. Phenol, 4-iodo- - Mass spectrum (electron ionization). [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubChem. 3-Chlorophenol. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

Sources

- 1. This compound CAS#: 855403-42-8 [m.chemicalbook.com]

- 2. Synthonix, Inc > 855403-42-8 | this compound [synthonix.com]

- 3. This compound 97% | CAS: 855403-42-8 | AChemBlock [achemblock.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Safe Handling of 3-Chloro-4-iodophenol for Research and Development

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-Chloro-4-iodophenol (CAS No. 855403-42-8). It is intended for researchers, scientists, and drug development professionals who may work with this compound. Given the limited availability of a complete, verified Safety Data Sheet (SDS) for this specific molecule, this guide adopts a conservative approach, integrating data from structural analogs and established protocols for handling uncharacterized substances to ensure the highest level of safety.

Compound Identification and Properties

This compound is a halogenated aromatic compound. Its structure, featuring a phenol ring substituted with both a chlorine and an iodine atom, suggests potential for biological activity and chemical reactivity, making it a molecule of interest in synthetic chemistry and drug discovery.

| Property | Value | Source |

| CAS Number | 855403-42-8 | ChemicalBook[1] |

| Molecular Formula | C₆H₄ClIO | CymitQuimica[2] |

| Molecular Weight | 254.45 g/mol | ChemicalBook[1] |

| Appearance | Solid | CymitQuimica[2] |

| Melting Point | 40 °C | ChemicalBook[1] |

| Boiling Point | 296.9 ± 25.0 °C (Predicted) | ChemicalBook[1] |

| Density | 2.087 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

Hazard Analysis: A Read-Across Approach

Due to the absence of comprehensive toxicological data for this compound, a "read-across" methodology is employed. This involves inferring potential hazards from structurally similar compounds, namely chlorophenols and iodophenols. This approach is a cornerstone of safe laboratory practice when dealing with novel or uncharacterized substances.[3][4] It is crucial to assume that this compound may exhibit hazards similar to or greater than its structural analogs until empirical data becomes available.[5]

Inferred Potential Hazards based on Analogs (Chlorophenols):

-

Acute Toxicity: Chlorophenols are known to be harmful if swallowed, in contact with skin, or if inhaled.[6] Animal studies on various chlorophenols have demonstrated liver and central nervous system toxicity.[7]

-

Skin Corrosion/Irritation: Many chlorophenols cause skin irritation.[8]

-

Serious Eye Damage/Irritation: Phenolic compounds, in general, can cause serious eye damage.[8]

-

Environmental Hazards: Chlorophenols are often toxic to aquatic life with long-lasting effects.[9]

Based on these analogs, it is prudent to handle this compound as a substance that is potentially toxic via oral, dermal, and inhalation routes, and as a skin and eye irritant with potential for environmental toxicity.

Risk Assessment and Mitigation Workflow

A systematic risk assessment is mandatory before any work with this compound commences.[3] The following workflow, based on the hierarchy of controls, provides a self-validating system for ensuring safety.

Caption: Risk assessment and mitigation workflow for handling this compound.

Detailed Handling and Personal Protective Equipment (PPE) Protocols

Adherence to stringent handling protocols is the final and most direct line of defense against exposure. The causality behind these protocols is to minimize all potential routes of exposure: dermal, inhalation, and ingestion.

Engineering Controls

-

Primary Containment: All manipulations of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood.[10] For handling larger quantities or if there is a concern for high potency, a glovebox provides a superior level of containment.[10]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[3]

| PPE Category | Specifications and Rationale |

| Hand Protection | Double-gloving with nitrile or neoprene gloves is required.[4] The outer glove can be removed if contamination is suspected, protecting the inner glove and skin. For prolonged contact, consult glove manufacturer compatibility charts. |

| Eye and Face Protection | Chemical splash goggles are mandatory.[3] If there is a significant splash hazard, a face shield must be worn in addition to goggles.[4] |

| Body Protection | A flame-retardant lab coat should be worn and kept fully fastened.[5] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is necessary.[3] |

| Respiratory Protection | Not typically required if all work is conducted in a certified fume hood. If procedures do not permit the use of a fume hood, contact your institution's Environmental Health & Safety (EHS) department for a respirator assessment.[4] |

Reactivity Profile and Storage

Stability: While specific stability data is unavailable, related phenolic compounds can be sensitive to light and air.

Incompatibilities:

-

Strong Oxidizing Agents: Phenols can react exothermically with strong oxidizing agents.

-

Strong Bases: As a phenol, this compound is acidic and will react with strong bases.

-

Electrophilic Aromatic Substitution: The phenol ring is activated by the hydroxyl group, making it susceptible to electrophilic aromatic substitution reactions.[11] This reactivity should be considered when planning synthetic routes.

Storage:

-

Store in a tightly sealed, clearly labeled container.[4]

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

-

Consider storage in secondary containment to mitigate spill risks.[4]

Emergency Procedures

Spills

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the contaminated material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Restrict access to the area.

-

Contact your institution's EHS or emergency response team immediately.[5]

-

Exposures

Immediate and decisive action is critical in the event of personal exposure.[12]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Waste Disposal

All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.[10]

-

Segregate waste into a clearly labeled, leak-proof hazardous waste container.

-

Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.

-

Consult with your institution's EHS department for specific disposal protocols.

Conclusion

The responsible use of this compound in a research setting demands a proactive and conservative approach to safety. By understanding the potential hazards through structural analogy, implementing a robust risk assessment workflow, and adhering strictly to the handling and emergency protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Continuous evaluation of procedures and a culture of safety are paramount when working with uncharacterized compounds.

References

-

Chatgilialoglu, C., & Prat, D. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

-

ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. Retrieved from [Link]

-

Environmental Health & Safety, UNC Charlotte. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

-

Environmental Health and Safety, UNC Charlotte. (n.d.). Novel Chemicals With Unknown Hazards. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-iodophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Chlorophenols. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]

-

Tchounwou, P. B., et al. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH. Retrieved from [Link]

-

ChemSafetyPro.COM. (2016, May 9). GHS Classification Criteria in A Single Page. Retrieved from [Link]

-

National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: Appendix D Overview of the GHS Classification Scheme in Hazard Classification. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-iodophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Assigning hazard categories. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ADEQUACY OF THE DATABASE - Toxicological Profile for Chlorophenols. Retrieved from [Link]

Sources

- 1. This compound CAS#: 855403-42-8 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. twu.edu [twu.edu]

- 5. safety.charlotte.edu [safety.charlotte.edu]

- 6. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 3-Chloro-5-iodophenol | C6H4ClIO | CID 53425564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. byjus.com [byjus.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 3-Chloro-4-iodophenol: Commercial Availability, Quality Control, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-iodophenol (CAS No. 855403-42-8), a key halogenated building block for researchers and professionals in drug development and organic synthesis. The document details its commercial availability, outlines critical quality control procedures for in-house verification, and presents an exemplary synthetic protocol to highlight its utility. Emphasis is placed on ensuring scientific integrity through verifiable data, safe handling practices, and expert-driven insights into experimental design. This guide is intended to serve as a practical resource for scientists procuring and utilizing this versatile chemical intermediate.

Introduction: Significance of this compound

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature—possessing a hydroxyl group, a chlorine atom, and an iodine atom on a benzene ring—offers multiple reaction sites for chemical modification. The chlorine and iodine atoms provide distinct reactivity profiles, particularly in metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[1] The iodine's susceptibility to oxidative addition makes it a prime site for forming new carbon-carbon or carbon-heteroatom bonds, while the chloro-substituent can be targeted under different reaction conditions or can serve to modulate the electronic properties and biological activity of the final molecule.

The presence of halogen atoms in pharmaceutical compounds is a well-established strategy for enhancing therapeutic efficacy.[2][3] Halogens can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins. Consequently, building blocks like this compound are invaluable starting materials for constructing complex molecular architectures with tailored pharmacological profiles.[4]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its proper handling, storage, and application in experimental work. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 855403-42-8 | [5][6] |

| Molecular Formula | C₆H₄ClIO | [5][6][7] |

| Molecular Weight | 254.45 g/mol | [5][7][8] |

| Appearance | Solid / White Powder | [7][9] |

| Melting Point | 40 °C | [5] |

| Boiling Point | 296.9 ± 25.0 °C (Predicted) | [5] |

| Purity (Typical) | ≥95% - 97% | [6][7][10] |

| SMILES | Oc1ccc(I)c(Cl)c1 | [6][10] |

| InChI Key | DIBGHLUZOSSRIT-UHFFFAOYSA-N | [7][11] |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically sold in quantities ranging from milligrams to hundreds of grams.

Causality in Supplier Selection: The choice of supplier and product grade is a critical decision. For applications in catalysis or where downstream biological assays are planned, a higher purity grade (>97%) is paramount. Trace metal impurities from the manufacturing process can poison catalysts, leading to failed or sluggish reactions. Conversely, for initial exploratory work or large-scale synthesis where further purification is planned, a lower-cost, lower-purity grade (e.g., 95%) may be acceptable.

The following table lists several commercial sources for this reagent. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and specifications.[12]

| Supplier | Example Purity | CAS Number | Notes |

| AChemBlock | 97% | 855403-42-8 | Offers building blocks for research purposes.[10] |

| Synthonix | 95+% | 855403-42-8 | Specializes in chemistry for life sciences.[6] |

| BLD Pharm | - | 855403-42-8 | Provides access to analytical data like NMR, HPLC.[12] |

| CymitQuimica | 97% | 855403-42-8 | Supplies organic building blocks for lab use.[7] |

| Adamas Reagent | - | 855403-42-8 | Listed as a supplier on ChemicalBook.[5] |

| Henan Newblue Chem | 99% | 855403-42-8 | Offers industrial and pharmaceutical grades.[9] |

Quality Control and In-House Verification

Upon receipt of a new batch of this compound, it is imperative to perform in-house quality control (QC) to validate its identity and purity. This step ensures the reliability and reproducibility of experimental results. Relying solely on the supplier's CoA is insufficient, as degradation can occur during shipping or storage. This protocol establishes a self-validating system for material acceptance.

QC Verification Workflow

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 855403-42-8 [m.chemicalbook.com]

- 6. Synthonix, Inc > 855403-42-8 | this compound [synthonix.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 3-Chloro-5-iodophenol | C6H4ClIO | CID 53425564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NewblueCHEM--855403-42-8--3-CHLORO-4-IODOPHENOL, CasNo.855403-42-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 10. This compound 97% | CAS: 855403-42-8 | AChemBlock [achemblock.com]

- 11. PubChemLite - this compound (C6H4ClIO) [pubchemlite.lcsb.uni.lu]

- 12. 855403-42-8|this compound|BLD Pharm [bldpharm.com]

The Strategic Utility of 3-Chloro-4-iodophenol in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of organic building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activity. Among the vast arsenal of available synthons, halogenated phenols represent a particularly versatile class of intermediates. This technical guide provides an in-depth exploration of 3-chloro-4-iodophenol, a trifunctional building block whose unique electronic and steric properties offer a powerful platform for the synthesis of diverse and novel scaffolds. We will delve into the nuanced reactivity of its three functional handles—the hydroxyl group, the chloro substituent, and the iodo substituent—and provide field-proven insights into its application in key bond-forming reactions, including palladium-catalyzed cross-couplings and etherifications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their quest for new therapeutic agents.

Introduction: The Strategic Advantage of Multifunctionality

The pursuit of novel chemical entities in drug discovery often necessitates the assembly of intricate molecular frameworks. The efficiency of this process is greatly enhanced by the use of multifunctional building blocks that allow for the sequential and regioselective introduction of diverse chemical moieties. This compound emerges as a building block of significant strategic value due to the orthogonal reactivity of its functional groups.

The phenolic hydroxyl group serves as a nucleophile or can be readily converted into a variety of ether linkages. The two halogen atoms, chlorine and iodine, positioned at the 3 and 4 positions respectively, provide distinct handles for transition metal-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds towards oxidative addition in palladium-catalyzed processes allows for selective functionalization, a key aspect that will be explored in detail in this guide. This inherent orthogonality provides a powerful tool for the divergent synthesis of compound libraries, a cornerstone of modern medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClIO | N/A |

| Molecular Weight | 254.45 g/mol | N/A |

| Appearance | Solid | [1] |

| Melting Point | 40 °C | [2] |

| Boiling Point | 296.9±25.0 °C (Predicted) | [2] |

Spectroscopic Data:

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton ortho to the hydroxyl group will likely appear as a doublet, the proton between the chlorine and iodine atoms as a singlet or a narrowly split signal, and the proton ortho to the iodine as a doublet. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be shifted upfield due to the heavy atom effect, while the carbon attached to the hydroxyl group (C-OH) will be the most downfield signal in the aromatic region. The chemical shifts of the other carbons will be influenced by the inductive and mesomeric effects of the substituents. For comparison, the predicted ¹³C NMR signals for 4-chlorophenol are approximately δ 154.2, 129.4, 125.5, and 116.6 ppm.[1]

Synthetic Accessibility

This compound is a commercially available building block. For laboratory-scale synthesis, a common route involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. For instance, starting from 2,4-dichloroaniline, a multi-step sequence involving diazotization and subsequent treatment with potassium iodide can yield the desired product.

Key Synthetic Transformations: A Practical Guide

The synthetic utility of this compound lies in the selective manipulation of its three functional groups. The following sections provide a detailed overview of key reactions, including mechanistic insights and practical experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions: Harnessing Halogen Reactivity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds in this compound is a key strategic advantage. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This allows for selective functionalization at the 4-position.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl structures, which are prevalent motifs in many biologically active molecules. The reaction couples an organoboron compound with an organic halide.

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the challenging oxidative addition to aryl chlorides, though they are also highly effective for aryl iodides.

-

Base: A base is required to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate species that can undergo transmetalation. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is necessary for the dissolution of the inorganic base.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol provides a general procedure for the selective coupling of an arylboronic acid at the 4-position (iodine) of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Pd(PPh₃)₄ (0.02 - 0.05 equivalents) or another suitable Pd catalyst/ligand system

-

K₂CO₃ (2.0 - 3.0 equivalents)

-

1,4-Dioxane/Water (4:1 v/v), degassed

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Diagram of Suzuki-Miyaura Catalytic Cycle

Caption: Workflow of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[3] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a key component of many pharmaceuticals.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, the choice of a palladium catalyst and a phosphine ligand is critical. For the less reactive aryl chlorides, highly active catalysts based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary. For the more reactive aryl iodides, a broader range of catalysts can be effective.[4]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be employed.[5]

-

Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent side reactions.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Bond

This protocol outlines a general procedure for the selective amination at the 4-position of this compound.

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Pd₂(dba)₃ (0.01 - 0.05 equivalents)

-

XPhos or another suitable biarylphosphine ligand (0.02 - 0.10 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

-

Anhydrous toluene or 1,4-dioxane

-

Schlenk tube or glovebox

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add this compound and the amine to the tube.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Caption: Workflow of the Buchwald-Hartwig amination reaction.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a versatile handle for introducing a variety of functionalities, most commonly through etherification reactions.

The Williamson ether synthesis and its variations are the most common methods for the O-alkylation of phenols. The phenolic proton is first removed by a base to generate a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

Causality Behind Experimental Choices:

-

Base: A suitable base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.

-

Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most effective alkylating agents for this Sₙ2 reaction.

-

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are typically used to dissolve the reactants and facilitate the nucleophilic substitution.

Experimental Protocol: O-Alkylation of this compound

This protocol provides a general method for the O-alkylation of this compound with an alkyl bromide.

Materials:

-

This compound

-

Alkyl bromide (1.1 - 1.5 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask

Procedure:

-

To a round-bottom flask, add this compound, K₂CO₃, and the solvent (acetone or DMF).

-

Add the alkyl bromide to the mixture.

-

Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (for DMF, e.g., 60-80 °C) and stir for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

Diagram of O-Alkylation Workflow

Caption: Workflow for the O-alkylation of this compound.

Applications in Drug Discovery: A Gateway to Bioactive Scaffolds

The true value of a building block is realized in its ability to facilitate the synthesis of molecules with significant biological activity. This compound and its derivatives have been employed in the synthesis of a variety of bioactive compounds, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

-

Kinase Inhibitors: Kinases are a major class of drug targets, and many kinase inhibitors feature a biaryl or arylamine core. The ability to selectively introduce aryl and amino groups onto the this compound scaffold makes it a valuable starting point for the synthesis of novel kinase inhibitors.[2][6][7][8][9]

-

GPCR Modulators: GPCRs are another critical class of drug targets. The diverse functionalities that can be installed on the this compound ring system allow for the generation of libraries of compounds for screening against GPCRs to identify novel allosteric modulators or biased ligands.[10][11][12][13][14]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound stands out as a highly versatile and strategically valuable building block for organic synthesis, particularly in the context of drug discovery. Its trifunctional nature, combined with the orthogonal reactivity of its halogen substituents, provides a robust platform for the efficient and selective construction of a wide array of complex molecular scaffolds. By understanding the principles behind its reactivity and leveraging the power of modern synthetic methodologies, researchers can unlock the full potential of this building block to accelerate the discovery of new therapeutic agents. This guide has provided a comprehensive overview of its properties, key reactions, and practical applications, with the aim of empowering scientists to effectively incorporate this compound into their synthetic strategies.

References

-

4-Chlorophenol. Human Metabolome Database. (n.d.). Retrieved from [Link]

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Hartwig, J. F. (2008). Evolution of a fourth-generation catalyst for the amination and thioetherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. (n.d.). Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2020, July 11). Retrieved from [Link]

-

Buchwald-Hartwig Amination. Wikipedia. (n.d.). Retrieved from [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. (2012, April 6). Retrieved from [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (2008). Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(10), 2243–2247. [Link]

-

Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics. (2012). ACS Medicinal Chemistry Letters, 3(6), 485–490. [Link]

-

The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2118. [Link]

-

Novel Allosteric Modulators of G Protein-coupled Receptors. (2014). Journal of Biological Chemistry, 289(50), 34457–34466. [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025). Nature. [Link]

-

Development of allosteric modulators of GPCRs for treatment of CNS disorders. (2013). Neurobiology of Disease, 61, 57–66. [Link]

-

Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019). Assay Guidance Manual. [Link]

-

Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery. (2023). Drug Discovery Today, 28(8), 103641. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021, February 23). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selective Reactivity of 3-Chloro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Chloro-4-iodophenol is a versatile synthetic intermediate possessing three distinct reactive sites: a phenolic hydroxyl group and two different halogen substituents on the aromatic ring. This guide provides a comprehensive technical overview of the differential reactivity of the chloro and iodo groups, with a primary focus on leveraging this difference for selective chemical transformations. We will delve into the fundamental principles governing this selectivity, explore key reaction classes, and provide experimentally validated insights to empower researchers in the rational design of synthetic routes for complex molecules in pharmaceutical and materials science applications.

Introduction: The Chemical Landscape of this compound

This compound (CAS No: 855403-42-8) is a dihalogenated phenol that presents a unique platform for sequential and site-selective functionalization. The presence of a hydroxyl group, a chlorine atom, and an iodine atom on the same benzene ring offers a rich chemistry to be explored. The key to unlocking its synthetic potential lies in understanding and controlling the inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.